molecular formula C12H24N2O B1479003 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine CAS No. 2098109-89-6

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine

Cat. No. B1479003
CAS RN: 2098109-89-6
M. Wt: 212.33 g/mol
InChI Key: FQYLTCLHHJVNPR-UHFFFAOYSA-N
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Description

The compound “2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine” is a complex organic molecule. It contains an ethoxymethyl group, an azaspiro[3.4]octane ring, and an ethan-1-amine group . The azaspiro[3.4]octane ring is a bicyclic structure that is found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as those containing the azaspiro[3.4]octane ring, have been synthesized through various methods. These methods often involve key steps like intramolecular Diels-Alder reactions and cyclopropane ring openings . Transaminase biocatalysis is another method that has been used for the synthesis of chiral amino compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the azaspiro[3.4]octane ring. This ring is a bicyclic structure that is found in many biologically active compounds .

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, are widely used in various industries and can be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving overall treatment schemes for water purification and environmental protection. The degradation mechanisms often focus on specific attacks of oxidants on nitrogen atoms, highlighting the importance of developing technologies for the efficient degradation of nitrogen-containing compounds like amines (Bhat & Gogate, 2021).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents have been investigated for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These studies suggest that amine-functionalized sorbents could offer alternative solutions for PFAS control, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This area of research is critical for addressing the challenges posed by persistent and mobile fluoro-organic chemicals in water supplies (Ateia et al., 2019).

properties

IUPAC Name

2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(7-6-13)10-12(11)4-3-5-12/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLTCLHHJVNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Reactant of Route 2
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Reactant of Route 4
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Reactant of Route 5
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Reactant of Route 6
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine

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